methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound featuring a unique structure that combines multiple functional groups and heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-b]pyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyran ring system.
Introduction of the Benzothiophene Moiety: The benzothiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiophene and thieno[3,2-b]pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could make it useful in treating diseases.
Industry
Industrially, the compound might be used in the development of new materials, such as organic semiconductors or advanced polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism by which methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure but with a phenyl group instead of a benzothiophene.
Methyl 5-amino-6-cyano-2-methyl-7-(2-thienyl)-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure but with a thienyl group.
Uniqueness
The presence of the benzothiophene moiety in methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate distinguishes it from other similar compounds. This unique feature can significantly influence its electronic properties and biological activity, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C20H16N2O3S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C20H16N2O3S2/c1-9-11-6-4-5-7-13(11)27-17(9)15-12(8-21)19(22)25-16-14(20(23)24-3)10(2)26-18(15)16/h4-7,15H,22H2,1-3H3 |
InChI Key |
WRRVKQJEAXTONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3C(=C(OC4=C3SC(=C4C(=O)OC)C)N)C#N |
Origin of Product |
United States |
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